molecular formula C₉H₁₆N₄O₃ B1141088 L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- CAS No. 149204-50-2

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-

Cat. No.: B1141088
CAS No.: 149204-50-2
M. Wt: 228.25
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Description

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is a compound that features a unique imidazole ring structure. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which contributes to the compound’s diverse chemical and biological properties .

Biochemical Analysis

Biochemical Properties

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- interacts with various enzymes and proteins within the cell. It is known to be involved in the modulation of enzyme activities, particularly those related to the urea cycle and amino acid metabolism. The compound interacts with enzymes such as ornithine transcarbamylase and arginase, influencing their catalytic activities. These interactions are crucial for maintaining the balance of nitrogen in the body and for the synthesis of polyamines, which are essential for cell growth and differentiation .

Cellular Effects

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- has been shown to affect various cellular processes. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- involves its binding to specific biomolecules, leading to changes in their activity. The compound can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of arginase, leading to increased levels of ornithine and subsequent effects on polyamine synthesis. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- vary with dosage in animal models. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it may exhibit toxic effects, including inhibition of cell proliferation and induction of apoptosis. These threshold effects are important for determining the therapeutic potential and safety of the compound .

Metabolic Pathways

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is involved in several metabolic pathways. It participates in the urea cycle, where it is converted to citrulline by ornithine transcarbamylase. The compound also influences the synthesis of polyamines, which are derived from ornithine and are essential for cell growth and differentiation. Additionally, it can affect the levels of other metabolites by modulating enzyme activities and metabolic flux .

Transport and Distribution

Within cells and tissues, L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is transported and distributed by specific transporters and binding proteins. These include amino acid transporters that facilitate its uptake into cells and intracellular binding proteins that help localize the compound to specific cellular compartments. The distribution of the compound can affect its biological activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is crucial for its function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other proteins involved in metabolic processes. It may also be targeted to specific organelles, such as mitochondria, where it can influence energy metabolism and other cellular functions. Post-translational modifications and targeting signals play a role in directing the compound to its appropriate subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- typically involves the reaction of L-ornithine with an appropriate imidazole derivative under controlled conditions. One common method includes the use of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using Streptomyces species, which are known to produce various imidazole-containing metabolites. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is unique due to its combination of an amino acid backbone with an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQMQNPFMOBJCY-GDVGLLTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933577
Record name N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149204-50-2
Record name N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does high hydrostatic pressure influence the formation of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-?

A1: The research demonstrates that applying high hydrostatic pressure (up to 600 MPa) at elevated temperatures (90-120°C) significantly increases the yield of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- in a reaction between Nα-acetylarginine and glucose. [] The study suggests that pressure might be influencing the reaction kinetics and equilibrium, favoring the formation of this specific arginine modification.

Q2: How was L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- characterized in the study?

A2: The researchers utilized a combination of techniques to identify and characterize L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-. These included: []

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